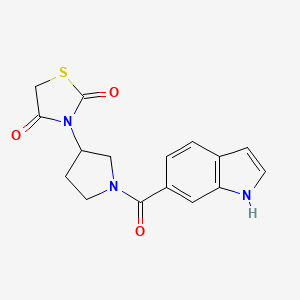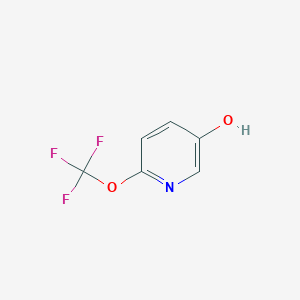
6-(Trifluoromethoxy)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Trifluoromethoxy)pyridin-3-ol” is a chemical compound with the molecular formula C6H4F3NO2 . It is a white to yellow solid and has a molecular weight of 179.1 .
Molecular Structure Analysis
The InChI code for “6-(Trifluoromethoxy)pyridin-3-ol” is 1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“6-(Trifluoromethoxy)pyridin-3-ol” is a white to yellow solid . It has a molecular weight of 179.1 . The InChI code for this compound is 1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H .Applications De Recherche Scientifique
Agrochemicals and Crop Protection
Trifluoromethoxy-substituted pyridines, including 6-(trifluoromethoxy)pyridin-3-ol, find applications in the agrochemical industry. These derivatives are used to protect crops from pests, diseases, and environmental stressors. Their unique properties contribute to enhanced crop yield and quality .
Medicinal Chemistry
Researchers explore the potential of trifluoromethoxy-containing compounds in drug discovery. The trifluoromethoxy group can influence the pharmacokinetics, bioavailability, and metabolic stability of drug candidates. Investigating the biological activity of 6-(trifluoromethoxy)pyridin-3-ol may reveal novel therapeutic targets .
Organic Synthesis
6-(Trifluoromethoxy)pyridin-3-ol serves as a valuable building block in organic synthesis. Chemists use it to construct more complex molecules, such as pharmaceutical intermediates or functional materials. The trifluoromethoxy group can participate in diverse chemical reactions, expanding its synthetic utility .
Material Science
The compound’s trifluoromethoxy moiety contributes to its unique electronic properties. Researchers investigate its potential in designing functional materials, such as organic semiconductors, luminescent materials, and catalysts. These applications rely on the compound’s ability to modulate charge transfer and electronic interactions .
Fluorinated Building Blocks
Fluorinated compounds play a crucial role in drug development and materials science. 6-(Trifluoromethoxy)pyridin-3-ol serves as a versatile fluorinated building block, enabling the introduction of fluorine atoms into target molecules. Fluorination often enhances lipophilicity, metabolic stability, and receptor binding affinity .
Analytical Chemistry
Researchers use 6-(trifluoromethoxy)pyridin-3-ol as a reference standard or internal standard in analytical methods. Its distinct properties allow for accurate quantification and identification in various analytical techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(trifluoromethoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUYREFCTJTRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)pyridin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2471428.png)

![methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2471430.png)
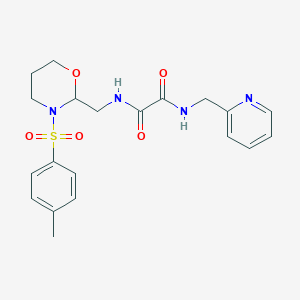

![5-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2471433.png)
![2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2471435.png)
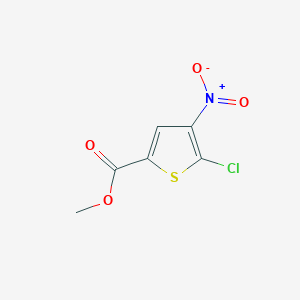
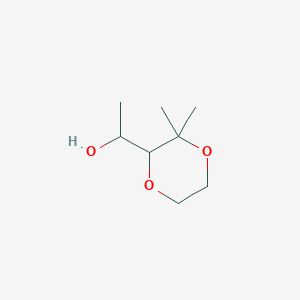
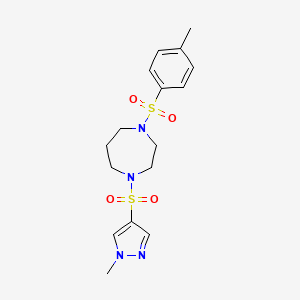
![3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B2471447.png)
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2471449.png)
![3-[(Dimethylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2471450.png)
